molecular formula C11H12O4 B8505051 4-(3-Methyl-4-hydroxyphenyl)-4-oxobutyric acid

4-(3-Methyl-4-hydroxyphenyl)-4-oxobutyric acid

Cat. No. B8505051
M. Wt: 208.21 g/mol
InChI Key: RVDWUHPNGCQYRK-UHFFFAOYSA-N
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Patent
US04914093

Procedure details

24.5 g of O-methylanisole and 20.0 g of succinic anhydride were dissolved in 230 ml of methylene chloride. Holding the temperature of the reaction solution below 5° C., 84 g of aluminum chloride were slowly added. After the addition was complete, the reaction mixture was stirred for 1 hour at a temperature below 5° C. and for an additional 5 hours at room temperature. It was then allowed to stand for one day and overnight at room temperature, after which the reaction mixture was poured into ice-cooled dilute hydrochloric acid and the resulting precipitate was collected by filtration. The precipitate was washed and then dissolved in ethanol. This solution was dried by azeotropic distillation and then evaporated to dryness. 4.16 g of the title compound were obtained as an oil.
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([O:8]C)=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:10]1(=[O:16])[O:15][C:13](=[O:14])[CH2:12][CH2:11]1.[Cl-].[Al+3].[Cl-].[Cl-].Cl>C(Cl)Cl>[CH3:1][C:2]1[CH:3]=[C:4]([C:10](=[O:16])[CH2:11][CH2:12][C:13]([OH:15])=[O:14])[CH:5]=[CH:6][C:7]=1[OH:8] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
24.5 g
Type
reactant
Smiles
CC1=CC=CC=C1OC
Name
Quantity
20 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Name
Quantity
230 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
84 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 1 hour at a temperature below 5° C. and for an additional 5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were slowly added
ADDITION
Type
ADDITION
Details
After the addition
WAIT
Type
WAIT
Details
to stand for one day and overnight at room temperature
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
after which the reaction mixture was poured into ice-
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration
WASH
Type
WASH
Details
The precipitate was washed
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethanol
CUSTOM
Type
CUSTOM
Details
This solution was dried by azeotropic distillation
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC=1C=C(C=CC1O)C(CCC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.16 g
YIELD: CALCULATEDPERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.